molecular formula C14H13ClN2O4 B8330619 methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate

methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate

Cat. No.: B8330619
M. Wt: 308.71 g/mol
InChI Key: AHAMMFXTFQKOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure

Preparation Methods

The synthesis of methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxycarbonylbenzyl alcohol and 5-chloropyrimidin-2-one.

    Protection and Activation: The hydroxyl group of 4-methoxycarbonylbenzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted side reactions.

    Coupling Reaction: The protected intermediate is then coupled with 5-chloropyrimidin-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.

    Deprotection: The protecting group is removed under mild conditions to yield the final product, this compound.

Chemical Reactions Analysis

methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used. For example, the methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group in the compound can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Biological Studies: It serves as a probe in biological studies to investigate the role of pyrimidine derivatives in various biochemical processes.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors containing pyrimidine-binding sites, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

methyl 4-(((5-chloro-2-oxopyrimidin-1(2H)-yl)methoxy)methyl)benzoate can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known pyrimidine analog used in cancer chemotherapy.

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

    Thymine: Another naturally occurring pyrimidine base found in DNA.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H13ClN2O4

Molecular Weight

308.71 g/mol

IUPAC Name

methyl 4-[(5-chloro-2-oxopyrimidin-1-yl)methoxymethyl]benzoate

InChI

InChI=1S/C14H13ClN2O4/c1-20-13(18)11-4-2-10(3-5-11)8-21-9-17-7-12(15)6-16-14(17)19/h2-7H,8-9H2,1H3

InChI Key

AHAMMFXTFQKOHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

was prepared as described in Example 3 from chloromethyl 4-methyloxycarbonylbenzyl ether (see Preparation 13) (8.8 mmol) and 5-chloropyrimidin-2-one (8.8 mmol) in 62% yield, m.p. 172° C. 1H NMR (CDCl3): δ3.92 (OMe), 4.77 (CH2Ph), 5.38 (CH2O), 7.2-8.2 (Ph), 7.78 asnd 8.50 (H-4, H-6, J 4 Hz).
Quantity
8.8 mmol
Type
reactant
Reaction Step One
Quantity
8.8 mmol
Type
reactant
Reaction Step Two

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